
3-Chloro-2,4-difluorophenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4-difluorophenylisothiocyanate is an organic compound with the molecular formula C7H2ClF2NS and a molecular weight of 205.61 g/mol . It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3-Chloro-2,4-difluorophenylisothiocyanate typically involves the reaction of 3-chloro-2,4-difluoroaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions . The general reaction scheme is as follows:
3-Chloro-2,4-difluoroaniline+Thiophosgene→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-2,4-difluorophenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under specific conditions.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts depending on the reaction type . Major products formed from these reactions include substituted phenylisothiocyanates and other derivatives.
Scientific Research Applications
3-Chloro-2,4-difluorophenylisothiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-difluorophenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as labeling and cross-linking of proteins .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-2,4-difluorophenylisothiocyanate include other phenylisothiocyanates with different substituents on the phenyl ring, such as:
- 3-Chloro-4-fluorophenylisothiocyanate
- 2,4-Difluorophenylisothiocyanate
- 3,4-Dichlorophenylisothiocyanate
Compared to these compounds, this compound offers unique reactivity due to the presence of both chlorine and fluorine atoms, which can influence its electronic properties and reactivity patterns .
Properties
Molecular Formula |
C7H2ClF2NS |
|---|---|
Molecular Weight |
205.61 g/mol |
IUPAC Name |
2-chloro-1,3-difluoro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NS/c8-6-4(9)1-2-5(7(6)10)11-3-12/h1-2H |
InChI Key |
KUANXYWNTJSWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


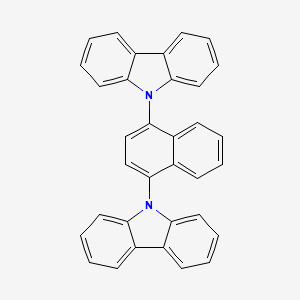
![Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate](/img/structure/B13697481.png)
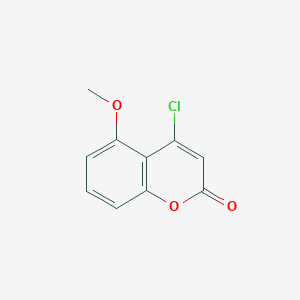

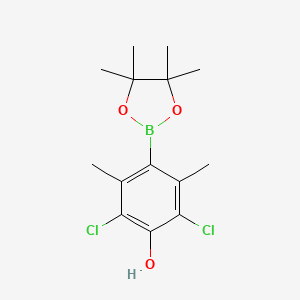
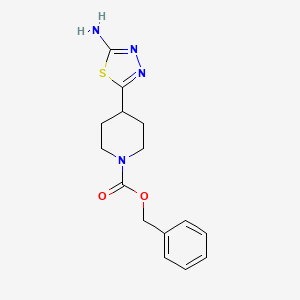
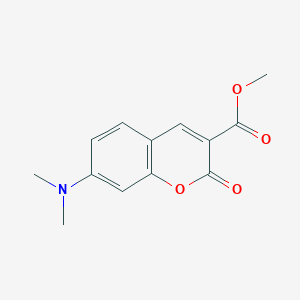
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B13697564.png)
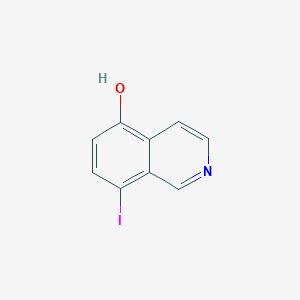

![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)

